N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a phenylethyl group, and an isoxazole ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the sulfonamide group. The dimethylamino and phenylethyl groups are then added through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 2-Chloro-1-(dimethylamino)propane hydrochloride
Uniqueness
Compared to similar compounds, N-(2-(dimethylamino)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride is unique due to its isoxazole ring and sulfonamide group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H22ClN3O3S |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C15H21N3O3S.ClH/c1-11-15(12(2)21-16-11)22(19,20)17-14(10-18(3)4)13-8-6-5-7-9-13;/h5-9,14,17H,10H2,1-4H3;1H |
InChI Key |
JIMNDXGWVLLUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(CN(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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